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Compound of Interest

Compound Name: 3-Bromo-6-fluoro-1H-indazole

Cat. No.: B1292445

An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole

Introduction

3-Bromo-6-fluoro-1H-indazole is a heterocyclic building block of significant interest to the
pharmaceutical and medicinal chemistry sectors. The indazole scaffold is a privileged structure
found in numerous biologically active compounds, including several FDA-approved drugs.[1][2]
This particular derivative, featuring bromine and fluorine substitutions, offers versatile handles
for further chemical modification, making it a valuable intermediate in the synthesis of novel
therapeutic agents.[3] Indazole derivatives are particularly prominent in the development of
protein kinase inhibitors, which are crucial in oncology for targeting signaling pathways involved
in cancer cell proliferation.[3] This guide provides a comprehensive overview of its chemical
structure, properties, synthesis, and potential applications for researchers and professionals in
drug development.

Chemical Structure and IUPAC Name

The chemical structure of 3-Bromo-6-fluoro-1H-indazole is characterized by a bicyclic
aromatic system composed of a benzene ring fused to a pyrazole ring. A bromine atom is
substituted at the 3-position, and a fluorine atom is at the 6-position.

IUPAC Name: 3-Bromo-6-fluoro-1H-indazole

Chemical Formula: C7H4BrFNz[4][5]
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SMILES Code: FC1=CC2=C(C=C1)C(Br)=NN2[4][5]

Image of the chemical structure of 3-Bromo-6-fluoro-1H-indazole:
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Physicochemical and Spectroscopic Data

The key properties of 3-Bromo-6-fluoro-1H-indazole are summarized in the tables below. This
data is essential for its handling, characterization, and use in synthetic chemistry.

Physicochemical Properties

Property Value Source
CAS Number 885522-04-3 [4][5][6]
Molecular Weight 215.02 g/mol [4115]
Molecular Formula C7H4BrFN: [4][5]
Topological Polar Surface Area

(TPSA) 28.68 A2 [5]

logP (Consensus) 2.4645 [5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 1 [5]
Rotatable Bonds 0 [5]
Storage Conditions 2-8°C, sealed in dry, keep in )

dark place

Predicted Spectroscopic Data
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While experimental spectra for this specific molecule are not widely available in the public
domain, predicted data based on structurally similar compounds provide valuable insights for
characterization.[7]

Predicted *H NMR Spectral Data

Chemical Shift (6, ppm) Multiplicity Assighment
~13.0- 135 brs N-H
~7.8-8.0 dd H-4
~7.6-7.7 dd H-7
~71-72 ddd H-5

Note: The N-H proton signal is expected to be broad and its chemical shift is highly dependent
on solvent and concentration.

Predicted 3C NMR Spectral Data

Chemical Shift (6, ppm) Assighment
~160 (d) C-6 (coupled to F)
~141 C-7a

~122 C-3

~121 (d) C-5

~120 C-3a

~115 (d) c-4

~100 (d) C-7

Predicted IR Absorption Bands
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Wavenumber (cm~?) Functional Group Assignment
3100 - 3000 N-H stretch

1620 - 1600 C=C aromatic stretch

1500 - 1450 C=N stretch

1250 - 1200 C-F stretch

800 - 750 C-H out-of-plane bend

600 - 550 C-Br stretch

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various methods. A common
approach involves the cyclization of appropriately substituted anilines. Below is a plausible
synthetic workflow and a detailed experimental protocol.

Synthetic Workflow Diagram
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Synthetic Workflow for 3-Bromo-6-fluoro-1H-indazole

2-Amino-4-fluorobenzonitrile

Diazotization

(NaNOz, H2SOa, 0-5°C)

Intermediate Diazonium Salt

6-Fluoro-1H-indazole

Bromination

(NBS or Brz in Acetic Acid)

3-Bromo-6-fluoro-1H-indazole

Click to download full resolution via product page

Caption: A plausible multi-step synthesis of 3-Bromo-6-fluoro-1H-indazole.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from methods for synthesizing similar
indazole derivatives.[8]
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Step 1: Diazotization and Cyclization to form 6-Fluoro-1H-indazole

e Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer,
and dropping funnel, dissolve 2-amino-4-fluorobenzonitrile in a suitable acidic medium (e.g.,
a mixture of acetic acid and sulfuric acid).

e Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

o Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2z) dropwise,
ensuring the internal temperature is maintained below 5 °C.

e Reaction: Stir the mixture vigorously at this temperature for 1-2 hours.

o Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-
3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Workup: Once the reaction is complete, cool the mixture to room temperature and carefully
neutralize it with a base (e.g., concentrated sodium hydroxide solution) until a precipitate
forms.

« |solation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry
under vacuum to yield 6-fluoro-1H-indazole.

Step 2: Bromination of 6-Fluoro-1H-indazole

» Dissolution: Dissolve the 6-fluoro-1H-indazole obtained from Step 1 in a suitable solvent,
such as glacial acetic acid.

e Brominating Agent: Slowly add a solution of bromine in acetic acid or N-Bromosuccinimide
(NBS) portion-wise at room temperature.

o Reaction: Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC or
HPLC.

e Quenching: Upon completion, pour the reaction mixture into an aqueous solution of sodium
thiosulfate to quench any excess bromine.
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o Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three
times.

» Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous
sodium sulfate, and filter.

 Purification: Concentrate the organic solvent under reduced pressure. Purify the crude
product by column chromatography on silica gel or by recrystallization to obtain pure 3-
Bromo-6-fluoro-1H-indazole.

Biological Relevance and Applications in Drug
Discovery

Indazole derivatives are renowned for their wide range of pharmacological activities, including
anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] 3-Bromo-6-fluoro-1H-indazole
serves as a key intermediate for creating more complex molecules, primarily through
palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig
amination. The bromine at the C3 position is particularly amenable to these transformations.

Application as a Kinase Inhibitor Scaffold

A primary application of this scaffold is in the development of protein kinase inhibitors.[3]
Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a
hallmark of cancer. By functionalizing the indazole core, medicinal chemists can design potent
and selective inhibitors that target the ATP-binding site of specific kinases, thereby blocking
downstream signaling and inhibiting tumor growth.

Generic Kinase Signaling Pathway
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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based drug.

Analytical Characterization Workflow

Proper characterization is crucial to confirm the identity and purity of the synthesized
compound. A standard workflow involves spectroscopic and spectrometric techniques.

Analytical Workflow Diagram
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Analytical Workflow for Compound Characterization
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NMR Spectroscopy Mass Spectrometry

(*H, 13C, 1°F) (HRMS) IR Spectroscopy

Final Characterized Compound
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Caption: Standard workflow for the purification and structural elucidation of the title compound.

Experimental Protocols: Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy[7][9]

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., DMSO-ds, CDCI3) in an NMR tube.

¢ IH NMR Acquisition: Acquire a standard one-pulse *H NMR spectrum. Use a sufficient
number of scans to achieve a good signal-to-noise ratio.

¢ 13C NMR Acquisition: Acquire a proton-decoupled 2C NMR spectrum. A longer relaxation
delay and a greater number of scans will be necessary compared to *H NMR.
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e 19F NMR Acquisition: Acquire a proton-decoupled *°F NMR spectrum to confirm the fluorine
substitution.

o Data Processing: Process the data using appropriate window functions, perform Fourier
transformation, and reference the spectra to the residual solvent peak or an internal
standard.

Infrared (IR) Spectroscopy[9]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, typically with an
Attenuated Total Reflectance (ATR) accessory.

e Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR
crystal.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~*. Acquire a
background spectrum of the empty ATR crystal first for subtraction.

e Analysis: Identify characteristic absorption bands corresponding to the functional groups
present in the molecule.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol, acetonitrile).

o Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (HRMS) using
an appropriate ionization technique (e.g., Electrospray lonization - ESI).

¢ Analysis: Determine the accurate mass of the molecular ion ((M+H]* or [M-H]~) and compare
it with the calculated theoretical mass to confirm the elemental composition.

Conclusion

3-Bromo-6-fluoro-1H-indazole is a strategically important building block in medicinal
chemistry. Its versatile chemical handles allow for diverse functionalization, providing access to
a wide array of novel compounds. Its prevalence as a core scaffold in kinase inhibitors
underscores its significance in the development of targeted cancer therapies. The synthetic and
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analytical protocols detailed in this guide offer a foundational framework for researchers and
drug development professionals to effectively utilize this compound in their research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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